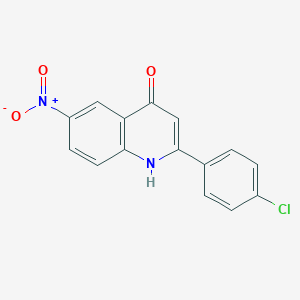
2-(4-Chlorophenyl)-6-nitroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve detailing any known reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility in various solvents, and spectral properties (UV/Vis, IR, NMR, etc.) .Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoline derivatives have been extensively studied for their potential as anticancer agents. The presence of a nitro group in 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol could enhance its cytotoxicity against cancer cells. Research suggests that similar compounds exhibit significant anticancer activity, particularly against breast cancer cell lines . The compound’s ability to inhibit cell proliferation may be attributed to its interaction with cellular DNA or interference with cell signaling pathways.
Antimicrobial Properties
The chlorophenyl group in 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol may contribute to its antimicrobial properties. Quinoline derivatives are known to possess antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents. These compounds can act by disrupting bacterial cell wall synthesis or inhibiting essential enzymes in the microbial metabolic pathways .
Enzyme Inhibition
Quinoline derivatives have been identified as potent enzyme inhibitors. 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol could potentially inhibit enzymes like α-glucosidase, which is involved in carbohydrate digestion. Inhibition of such enzymes can be beneficial in managing conditions like diabetes by controlling blood sugar levels .
Anti-inflammatory Applications
The anti-inflammatory properties of quinoline derivatives make them candidates for the treatment of inflammatory diseases2-(4-Chlorophenyl)-6-nitroquinolin-4-ol may modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines or by blocking the activity of cyclooxygenase enzymes .
Antioxidant Effects
Quinoline compounds can also serve as antioxidants, scavenging free radicals and protecting cells from oxidative stress. The nitro group in 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol may enhance its electron-accepting capacity, contributing to its antioxidant activity. This property is beneficial in preventing oxidative damage linked to various chronic diseases .
Material Chemistry Applications
Beyond biomedical applications, quinoline derivatives like 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol find use in material chemistry. They can be incorporated into functional materials due to their structural and electronic properties. These compounds may be used in the development of organic semiconductors, light-emitting diodes (LEDs), or as part of photovoltaic materials .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-6-nitro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-3-1-9(2-4-10)14-8-15(19)12-7-11(18(20)21)5-6-13(12)17-14/h1-8H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYNHHKVGXWFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-nitroquinolin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate](/img/structure/B2966581.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966586.png)
![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2966587.png)
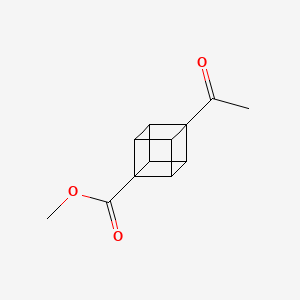
![2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B2966590.png)
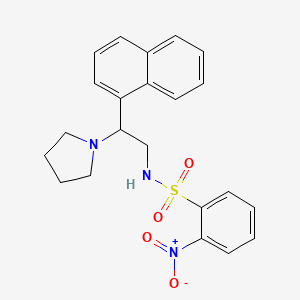
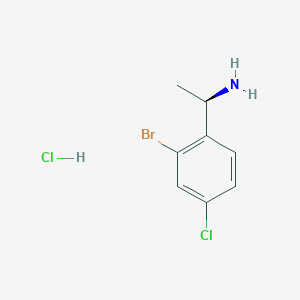
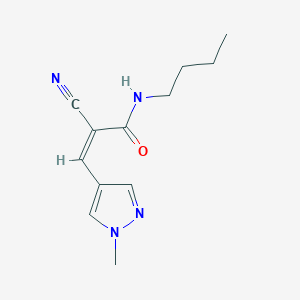
![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B2966599.png)
![7-(2-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966601.png)
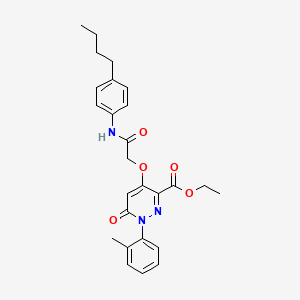
![4-butyl-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2966603.png)
